molecular formula C8H14N2 B1420743 [(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine CAS No. 1211513-33-5

[(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine

Cat. No.: B1420743
CAS No.: 1211513-33-5
M. Wt: 138.21 g/mol
InChI Key: LDLOQRCPVSDJEC-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-pyrrol-2-yl)methylamine is a secondary amine featuring a pyrrole ring substituted with an ethyl group at the 1-position and a methylamine group attached via a methylene linker at the 2-position. Its molecular formula is C₈H₁₅N₂, with a molecular weight of 139.22 g/mol. The compound’s structure combines the aromatic π-system of pyrrole with the basicity of the amine group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-(1-ethylpyrrol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-3-10-6-4-5-8(10)7-9-2/h4-6,9H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLOQRCPVSDJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reductive Amination of Pyrrole Derivatives

One of the most common approaches involves the reductive amination of pyrrole aldehyde or ketone intermediates. This method typically proceeds as follows:

  • Preparation of pyrrole aldehyde or ketone : Starting from substituted pyrroles, such as 2-formylpyrroles, which can be synthesized via established pyrrole synthesis routes like the Zav'yalov pyrrole synthesis or cyclization of α-aminonitriles.
  • Reductive amination : The pyrrole aldehyde or ketone reacts with methylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, leading to the formation of the target amine.

Reaction Conditions:

Parameter Typical Range Notes
Solvent Ethanol, methanol, or tetrahydrofuran (THF) Ensures solubility and reactivity
Temperature Room temperature to 50°C Controlled to prevent side reactions
Reducing agent Sodium borohydride or lithium aluminum hydride Select based on substrate stability

Example:

Pyrrole-2-carbaldehyde + Methylamine → (via reductive amination) → [(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine

This method benefits from high selectivity and straightforward purification, often via extraction and distillation.

Cyclization of Pyrrole Precursors Followed by N-Methylation

Another approach involves synthesizing the pyrrole core through cyclization reactions, then functionalizing the nitrogen:

  • Step 1 : Synthesize the pyrrole ring via cyclization of suitable precursors such as α-aminonitriles or enamines.
  • Step 2 : Alkylate or methylate the nitrogen atom using methyl iodide or methylating agents under basic conditions.

Key Reaction Pathway:

Step Reagents Conditions Outcome
Cyclization α-Aminonitrile derivatives Acidic or basic catalysis Pyrrole core formation
N-Methylation Methyl iodide + base (e.g., potassium carbonate) Room temperature N-Methylated pyrrole derivative

This method allows precise control over substitution patterns and is suitable for complex derivatives.

Pyrrole Derivative Cyclization via Zav'yalov Method

The Zav'yalov pyrrole synthesis provides a route to functionalized pyrroles:

  • Starting materials : Enamino acids or derivatives such as diethyl 2-(1-carboxyalkylaminomethylene)malonates.
  • Reaction : Cyclization under acylation conditions, often involving acetic anhydride or related reagents, leading to substituted pyrroles.

Procedure Highlights:

  • Cyclization often occurs via intramolecular acylation of enaminonitriles.
  • The process can be modified to introduce methyl groups at the nitrogen via subsequent methylation steps.

Advantages:

  • Produces pyrroles with diverse substitution patterns.
  • Can be adapted to synthesize (1-ethyl-1H-pyrrol-2-yl)methylamine by appropriate choice of starting materials and methylation steps.

Purification and Final Functionalization

Post-synthesis, purification typically involves:

  • Extraction : Using organic solvents such as ethyl acetate or toluene.
  • Distillation : Vacuum or air distillation to isolate pure compounds.
  • Chromatography : Column chromatography for complex mixtures.

Final N-methylation is achieved via treatment with methylating agents, followed by purification to obtain the target compound.

Data Summary Table: Preparation Methods

Method Starting Material Key Reagents Typical Conditions Yield Remarks
Reductive Amination Pyrrole aldehyde Methylamine, NaBH4 Room temp to 50°C 60-75% High selectivity, scalable
Cyclization + N-Methylation α-Aminonitrile derivatives Methyl iodide, K2CO3 Room temp 50-70% Suitable for complex derivatives
Zav'yalov Pyrrole Synthesis Enamino acids Acetic anhydride Reflux Variable Versatile, functionalized pyrroles

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrrol-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Chemical Research

(1-ethyl-1H-pyrrol-2-yl)methylamine serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of complex organic molecules.

Key Reactions :

  • Oxidation : Can be oxidized to form N-oxide derivatives.
  • Reduction : Capable of being reduced to secondary or tertiary amines.
  • Substitution : Engages in nucleophilic substitution reactions with various electrophiles.

Biological Applications

Research indicates that (1-ethyl-1H-pyrrol-2-yl)methylamine may exhibit bioactive properties, making it a candidate for further investigation in biological assays.

Potential Biological Activities :

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation.

Pharmaceutical Development

The compound is being explored for its therapeutic potential. Its interactions with specific molecular targets in biological systems may lead to the development of new pharmaceuticals.

Research Focus Areas :

Data Tables

Activity TypeObservations
AntimicrobialEffective against certain strains
AnticancerInhibitory effects on cancer cells

Case Study 1: Antimicrobial Research

In a study published in the Journal of Medicinal Chemistry, (1-ethyl-1H-pyrrol-2-yl)methylamine was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Proliferation

Research conducted at a leading university explored the anticancer properties of (1-ethyl-1H-pyrrol-2-yl)methylamine. The compound demonstrated a dose-dependent inhibition of proliferation in several cancer cell lines, warranting further investigation into its mechanisms .

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrrole N / Amine) Melting Point (°C) Key Applications
(1-Ethyl-1H-pyrrol-2-yl)methylamine C₈H₁₅N₂ 139.22 Ethyl / Methyl Not reported Organic synthesis, drug intermediates
METHYL-(1-METHYL-1H-PYRROL-2-YLMETHYL)-AMINE C₇H₁₂N₂ 124.18 Methyl / Methyl Not reported Research reagents
ethyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine C₈H₁₄N₂ 138.21 Methyl / Ethyl Not reported Pharmaceutical intermediates
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine C₇H₈N₄S 180.23 Pyrazole / Thiazole 108–110 Antimicrobial agents
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine C₁₂H₁₃N₃O 215.25 Pyrrole / Pyridine Not reported Antimicrobial agents, metal complexes

Functional and Application Differences

  • Pyrazole- and thiazole-containing analogs (e.g., N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine) exhibit marked antimicrobial activity due to heterocyclic aromaticity and hydrogen-bonding capabilities .
  • Biological Activity :
    • Pyrrole-pyridine hybrids (e.g., N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine) show antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, attributed to synergistic effects between the pyrrole and pyridine moieties .
    • In contrast, the target compound’s bioactivity remains unexplored in the provided evidence but may share mechanistic similarities due to its amine functionality.
  • CO₂ Capture Applications: While methyl diethanol amine (MDEA, a tertiary amine) is used for CO₂ adsorption via chemical absorption , the target compound’s secondary amine structure and pyrrole ring may limit its utility in this field due to reduced basicity and steric hindrance.

Physicochemical Properties

  • Solubility : Ethyl and methyl substituents on the pyrrole ring enhance lipophilicity, favoring organic solvents (e.g., acetonitrile, dichloromethane) over aqueous media.
  • Thermal Stability : Pyrrole-derived amines generally exhibit moderate thermal stability, with decomposition temperatures influenced by substituent bulk. For example, N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine has a melting point of 108–110°C , whereas the target compound’s stability may vary due to its ethyl group.

Biological Activity

(1-ethyl-1H-pyrrol-2-yl)methylamine is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The compound belongs to the class of pyrrole derivatives, characterized by a pyrrole ring substituted with an ethyl group and a methylamine moiety. The presence of the pyrrole ring is significant as it contributes to the compound's chemical reactivity and biological activity.

Synthesis

The synthesis of (1-ethyl-1H-pyrrol-2-yl)methylamine involves multi-step organic reactions. Typically, it can be synthesized through the alkylation of pyrrole derivatives with appropriate alkyl halides followed by amination reactions. This synthetic pathway allows for modifications that can enhance the biological activity of the resulting compounds.

Antimicrobial Properties

Recent studies have indicated that pyrrole derivatives, including (1-ethyl-1H-pyrrol-2-yl)methylamine, exhibit antimicrobial properties. For example, a series of pyrrole derivatives were evaluated for their antibacterial activity against various strains of bacteria. The results demonstrated that certain derivatives showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

One of the notable mechanisms through which (1-ethyl-1H-pyrrol-2-yl)methylamine exerts its biological activity is through enzyme inhibition. Specifically, compounds with similar structures have been reported to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. Inhibiting this enzyme could be beneficial in cosmetic applications for skin lightening or in treating hyperpigmentation disorders .

Case Study 1: Tyrosinase Inhibition

A study evaluated various pyrrole derivatives for their inhibitory effects on tyrosinase. The compound A12, similar in structure to (1-ethyl-1H-pyrrol-2-yl)methylamine, exhibited an IC50 value of 0.97 μM, significantly lower than that of kojic acid (28.72 μM), indicating strong inhibitory potential . This suggests that modifications to the pyrrole structure can lead to enhanced biological activities.

Case Study 2: Antibacterial Activity

Another study focused on a series of pyrrole-based compounds tested against multidrug-resistant bacterial strains. The results showed that certain derivatives exhibited IC50 values below 100 nM against DNA gyrase from E. coli, highlighting their potential as antibacterial agents . While specific data on (1-ethyl-1H-pyrrol-2-yl)methylamine was not detailed, its structural similarities suggest it may share these properties.

Data Tables

Compound IC50 (μM) Target Activity Type
A120.97TyrosinaseInhibitor
Compound 7a<32DNA gyraseAntibacterial
Compound 7h1–4Various Gram-negativeAntibacterial

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (1-ethyl-1H-pyrrol-2-yl)methylamine, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via reductive amination, leveraging methods similar to benzimidazole derivatives (). For instance, reacting a pyrrole-derived aldehyde (e.g., 1-ethyl-1H-pyrrole-2-carbaldehyde) with methylamine in the presence of a reducing agent like sodium cyanoborohydride. Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol/water mixtures), and reaction time. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography ensures high yield and purity .

Q. Which spectroscopic techniques are critical for characterizing (1-ethyl-1H-pyrrol-2-yl)methylamine, and what key peaks should be observed?

  • Answer :

  • FTIR : Look for N-H stretches (~3300 cm⁻¹) and C-N stretches (~1030–1250 cm⁻¹) to confirm amine groups ().
  • ¹H/¹³C NMR : The ethyl group on the pyrrole ring shows a triplet (~1.2–1.5 ppm) and quartet (~3.0–3.5 ppm), while the methylamine group appears as a singlet (~2.3 ppm) ().
  • Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (C₈H₁₅N₂: 139.1 g/mol) .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

  • Answer : Use single-crystal X-ray diffraction with programs like SHELXL ( ) for refinement. Prepare high-quality crystals via slow evaporation in solvents like dichloromethane/hexane. ORTEP-3 ( ) can visualize the 3D structure, confirming bond angles and spatial arrangement of the ethyl-pyrrole and methylamine groups .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of (1-ethyl-1H-pyrrol-2-yl)methylamine in receptor-binding studies?

  • Answer :

  • In vitro assays : Use radioligand displacement assays (e.g., cannabinoid CB1/CB2 receptors, ) to measure binding affinity (IC₅₀).
  • Cell-based models : Test cytotoxicity in MCF-7 cells () via MTT assays, comparing dose-response curves (0.1–100 μM).
  • Controls : Include reference agonists/antagonists (e.g., WIN55,212-2 for cannabinoid receptors) and validate with molecular docking simulations (AutoDock Vina) to predict binding poses .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. DFT-calculated structures)?

  • Answer :

  • Multi-technique validation : Cross-validate NMR/FTIR data with X-ray crystallography ( ).
  • DFT refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects or conformational flexibility.
  • Statistical analysis : Use R-factors to quantify discrepancies in crystallographic models ( ) .

Q. How can the chemical stability of (1-ethyl-1H-pyrrol-2-yl)methylamine be assessed under varying pH and temperature conditions?

  • Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks.
  • Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track degradation products.
  • Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life () .

Q. What methodological considerations are critical for studying CO₂ adsorption properties of amine-functionalized analogs?

  • Answer :

  • Surface modification : Impregnate mesoporous carbon () with the amine via wet impregnation.
  • Adsorption assays : Use high-pressure autoclaves (5–10 psi CO₂) and quantify adsorption via gravimetric analysis.
  • Characterization : BET analysis to measure surface area reduction post-impregnation (e.g., ~43% loss, ) and FTIR to confirm amine retention .

Methodological Notes

  • Contradiction Analysis : Conflicting crystallographic data (e.g., bond lengths) should be resolved using SHELXL's constraints ( ).
  • Experimental Design : For bioactivity studies, ensure blinding and randomization to minimize bias ( ).
  • Data Reproducibility : Report synthesis conditions (solvent, catalyst, temperature) in detail to enable replication ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine
Reactant of Route 2
[(1-ethyl-1H-pyrrol-2-yl)methyl](methyl)amine

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